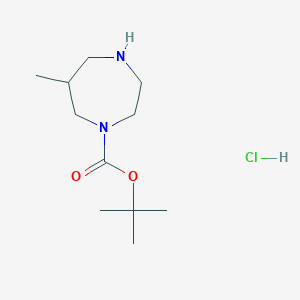

tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C11H23ClN2O2 |

|---|---|

Molekulargewicht |

250.76 g/mol |

IUPAC-Name |

tert-butyl 6-methyl-1,4-diazepane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-9-7-12-5-6-13(8-9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H |

InChI-Schlüssel |

YAYBOBFCJFFIHC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CNCCN(C1)C(=O)OC(C)(C)C.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Standard Boc Protection Protocol

Reagents :

-

6-Methyl-1,4-diazepane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., DIPEA, triethylamine)

-

Solvent (dichloromethane, tetrahydrofuran)

Procedure :

-

Dissolve 6-methyl-1,4-diazepane (1 equiv) in anhydrous DCM under nitrogen.

-

Add Boc₂O (1.1 equiv) and DIPEA (2.5 equiv) dropwise at 0°C.

-

Stir at room temperature for 12–24 hours.

-

Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Industrial-Scale Optimization

For kilogram-scale production, continuous flow reactors replace batch processes to enhance efficiency. Key parameters:

-

Temperature : 25–30°C

-

Residence Time : 30–60 minutes

-

Purification : Crystallization from methanol/water (purity >99%).

Reductive Amination for Diazepane Ring Formation

Reductive amination constructs the diazepane core while introducing the methyl substituent.

Substrate Preparation

Starting Material : 4-Amino-1-methylpiperidine

Reagents :

-

Ketone precursor (e.g., levulinic acid derivative)

-

Sodium triacetoxyborohydride (STAB) or NaBH₄

-

Acetic acid (catalyst)

Procedure :

-

React 4-amino-1-methylpiperidine with a ketone (1.2 equiv) in DCM.

-

Add STAB (1.5 equiv) and acetic acid (0.1 equiv) at 0°C.

-

Stir for 6–12 hours, then neutralize with saturated NaHCO₃.

-

Isolate via extraction and silica gel chromatography.

Stereochemical Control

Chiral resolution is achieved using (R)- or (S)-1-phenylethylamine, yielding enantiomerically pure intermediates (>99% ee).

Cyclization Strategies

Cyclization forms the seven-membered diazepane ring, often requiring acidic or oxidative conditions.

Oxidative Cyclization

Reagents :

-

Metachloroperbenzoic acid (mCPBA)

-

Dichloromethane

Procedure :

-

Treat tert-butyl ((allyl)amino methyl) precursor with mCPBA (2.2 equiv) in DCM.

-

Stir at −20°C for 4 hours, then warm to room temperature.

-

Quench with Na₂S₂O₃, extract, and purify via flash chromatography.

Fukuyama-Mitsunobu Cyclization

Reagents :

-

DIAD (diisopropyl azodicarboxylate)

-

Triphenylphosphine

Procedure :

-

React N-nosyl diamino alcohol with DIAD and PPh₃ in THF.

-

Stir at 50°C for 48 hours.

-

Remove the nosyl group using thiophenol/K₂CO₃.

Hydrochloride Salt Formation

The final step involves protonating the Boc-protected diazepane to form the hydrochloride salt.

Acidic Deprotection

Reagents :

-

HCl (4M in dioxane)

-

Ethyl acetate

Procedure :

-

Dissolve tert-butyl 6-methyl-1,4-diazepane-1-carboxylate in ethyl acetate.

-

Add HCl (4 equiv) dropwise at 0°C.

-

Stir for 2 hours, filter, and wash with cold ethyl acetate.

Crystallization Optimization

Conditions :

Analytical Characterization

NMR Data :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 1.42 (s, 9H, Boc), 3.38–3.72 (m, 8H, diazepane), 1.91–2.09 (m, 2H, CH₂).

-

¹³C NMR : δ 155.2 (C=O), 79.8 (C(CH₃)₃), 49.1–52.3 (diazepane carbons).

LC-MS :

Industrial-Scale Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 100 mL–1 L | 500–10,000 L |

| Purification Method | Column Chromatography | Crystallization |

| Cycle Time | 24–48 hours | 6–12 hours |

| Annual Output | 10–100 g | 1–10 metric tons |

Cost Drivers :

-

Solvent recovery (≥90% via distillation).

-

Catalyst recycling (Pd/C, 5–10 uses).

| Hazard | Mitigation Strategy |

|---|---|

| HCl vapors | Scrubbers with NaOH solution |

| DCM exposure | Closed-loop systems with <1 ppm emissions |

| STAB decomposition | Inert atmosphere (N₂/Ar) |

Analyse Chemischer Reaktionen

Reaktionstypen

tert-Butyl-6-methyl-1,4-diazepan-1-carboxylat-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können insbesondere an den Stickstoffatomen mit Reagenzien wie Alkylhalogeniden auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.

Wichtigste gebildete Produkte

Oxidation: Entsprechende Carbonsäuren oder Ketone.

Reduktion: Reduzierte Amine oder Alkohole.

Substitution: Alkylierte Diazepan-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its diazepane ring structure allows for diverse chemical transformations, making it valuable in creating more complex molecules. For example, it can undergo oxidation, reduction, and nucleophilic substitution reactions, leading to products such as amines and oxides .

Synthesis Methods

The synthesis of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate typically involves multi-step organic reactions. A common method includes:

- Intramolecular Cyclization : Starting from a diamino alcohol.

- Fukuyama–Mitsunobu Reaction : Often used to form the diazepane ring.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the product.

Example reaction conditions include using N-ethyl-N,N-diisopropylamine in ethanol at elevated temperatures .

| Yield (%) | Reagents and Conditions |

|---|---|

| 50% | N-ethyl-N,N-diisopropylamine in ethanol at 100°C for 16 hours |

| 45% | N-ethyl-N,N-diisopropylamine in N-methyl-pyrrolidin-2-one at 90°C |

Biological Research

Enzyme Mechanisms and Protein Interactions

In biological research, tert-butyl 6-methyl-1,4-diazepane-1-carboxylate hydrochloride is utilized to study enzyme mechanisms and protein interactions. Its ability to act as an inhibitor or activator of specific enzymes allows researchers to investigate biochemical pathways and cellular processes .

Therapeutic Applications

The compound has potential therapeutic applications, particularly in drug development targeting neurological disorders. Its structural properties enhance lipophilicity, which may improve absorption and distribution within biological systems . For instance, studies have shown that modifications to similar diazepane compounds can influence their anti-trypanosomal activity .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in chemical manufacturing .

Case Studies and Research Findings

Several studies highlight the compound's significance:

- Enzyme Interaction Studies : Research indicates that modifications to the diazepane structure can significantly affect enzyme inhibition potency and selectivity .

- Drug Development : The compound has been explored as a building block for pharmaceuticals aimed at treating neurological conditions .

- Chemical Reaction Optimization : Investigations into reaction conditions have shown that adjusting solvents and temperatures can enhance yield and purity of desired products .

Wirkmechanismus

Der Wirkungsmechanismus von tert-Butyl-6-methyl-1,4-diazepan-1-carboxylat-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann als Inhibitor oder Modulator wirken und die Aktivität dieser Zielstrukturen beeinflussen. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem Zielmolekül ab.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate

This compound differs by the presence of a ketone group at the 5-position of the diazepane ring instead of a methyl group. The ketone introduces polarity and reactivity, enabling participation in condensation or reduction reactions.

6-Methyl-1,4-diazepan-5-one Acetate

Here, the 5-position is oxidized to a ketone, and the Boc group is replaced by an acetate ester. The acetate ester is more labile under basic conditions, limiting its utility in multi-step syntheses requiring acidic deprotection. The ketone also restricts ring flexibility, which may affect binding to biological targets .

1-Methyl-1,4-diazepan-5-one Hydrochloride

This analog lacks the Boc group entirely, with a methyl group at the 1-position. The absence of the Boc protective group simplifies synthesis but reduces stability during storage and handling. The hydrochloride salt improves solubility but offers fewer opportunities for controlled functionalization .

Substituent Stereochemistry and Salt Forms

(R)-tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate

This stereoisomer features a methyl group at the 7-position instead of the 6-position. The Boc group remains intact, preserving its advantages in synthetic applications .

4-Methyl-1,4-diazepan-5-one Hydrochloride

The methyl group at the 4-position creates a distinct electronic environment compared to the 6-methyl derivative. This positional isomer may exhibit different solubility profiles and reactivity in alkylation or acylation reactions due to proximity to the nitrogen atoms .

Biologische Aktivität

Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound has the molecular formula and a molecular weight of 236.74 g/mol. Its structure includes a tert-butyl group and a diazepane moiety, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecular targets. The diazepane ring allows for hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. This interaction can lead to various therapeutic effects, including:

- Anticonvulsant Activity : Preliminary studies suggest that derivatives of diazepane compounds may exhibit anticonvulsant properties.

- Antidepressant Activity : Some derivatives have shown promise in treating depression through modulation of neurotransmitter systems.

- Anticoagulant Properties : Certain derivatives have been identified as inhibitors of factor Xa, suggesting applications in treating thromboembolic disorders.

Table 1: Summary of Biological Activities

Case Study 1: Antiparasitic Activity

A study highlighted the compound's activity against Cryptosporidium species, demonstrating a modest potency (EC50 = 2.1 μM). This suggests its potential as a lead compound for antiparasitic drug development . The mechanism involves blocking late-stage growth and sexual development in the parasite.

Case Study 2: Anticoagulation

Research indicates that tert-butyl 6-methyl-1,4-diazepane-1-carboxylate derivatives could serve as effective anticoagulants by targeting factor Xa. This mechanism is crucial for developing therapies for thromboembolic disorders.

Table 2: Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl 1,4-diazepane-1-carboxylate | Lacks methyl group at the 6-position | Anticoagulant activity |

| Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate | Hydroxy group enhances solubility | Potential antidepressant |

| Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate | Methyl group may enhance CNS penetration | Anticonvulsant properties |

Q & A

What are the standard synthetic protocols for preparing tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate hydrochloride?

Answer:

The synthesis typically involves acylation of a diazepane precursor followed by salt formation. For example, tert-butyl 1,4-diazepane-1-carboxylate derivatives are reacted with acylating agents (e.g., butyryl chloride) in the presence of triethylamine (TEA) and dichloromethane (DCM) at 0°C. Subsequent treatment with HCl-dioxane yields the hydrochloride salt. Optimization of stoichiometry, solvent polarity, and reaction time is critical for yield improvement .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: Provides structural confirmation, particularly for the Boc-protected intermediate and methyl group positioning.

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves stereochemical ambiguities using programs like SHELX for refinement .

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., carbonyl from the Boc group) .

How can reaction conditions be optimized to improve the purity of the hydrochloride salt?

Answer:

- Temperature Control: Maintain low temperatures (0°C) during acylation to minimize side reactions.

- Solvent Selection: Polar aprotic solvents (e.g., DCM) enhance reagent solubility and reaction homogeneity.

- Stoichiometry: Use excess acylating agent (1.5–2.0 eq.) and TEA (1.5 eq.) to drive the reaction to completion.

- Purification: Employ column chromatography for intermediates and recrystallization for the final salt .

How should researchers resolve discrepancies in NMR data for intermediates?

Answer:

- Variable Temperature NMR: Detects dynamic processes (e.g., ring inversion) that may cause signal splitting.

- 2D NMR (COSY, HSQC): Assigns proton-proton and proton-carbon correlations to clarify overlapping signals.

- Crystallographic Validation: Single-crystal X-ray analysis resolves conformational ambiguities .

What are the common side reactions during acylation of 1,4-diazepane derivatives?

Answer:

- Over-Acylation: Excess acylating agents may lead to diacylated byproducts.

- Ring Opening: Prolonged reaction times or acidic conditions can hydrolyze the diazepane ring.

- Epimerization: Chiral centers (e.g., at position 6) may racemize under basic conditions. Mitigate by using mild bases and shorter reaction times .

What is the role of the tert-butyloxycarbonyl (Boc) group in the synthesis?

Answer:

The Boc group acts as a temporary protecting amine, preventing unwanted nucleophilic reactions during acylation. It is removed under acidic conditions (e.g., HCl-dioxane) to yield the hydrochloride salt, ensuring controlled deprotection without degrading the diazepane core .

How does the methyl group at position 6 influence the compound’s reactivity?

Answer:

- Steric Effects: The methyl group restricts conformational flexibility, favoring specific reaction pathways (e.g., axial vs. equatorial attack).

- Electronic Effects: It slightly electron-donates via hyperconjugation, modulating the basicity of the diazepane nitrogen.

- Solubility: Enhances hydrophobicity of intermediates but is counterbalanced by the hydrochloride salt’s aqueous solubility .

What computational methods support the structural analysis of this compound?

Answer:

- Density Functional Theory (DFT): Predicts optimized geometries and electronic properties.

- Molecular Docking: Evaluates potential biological interactions (e.g., receptor binding).

- SMILES/InChI Descriptors: Facilitate database searches and cheminformatics analyses .

What are the typical purification techniques for intermediates and the final product?

Answer:

- Flash Chromatography: Separates Boc-protected intermediates using gradients of ethyl acetate/hexane.

- Recrystallization: Purifies the hydrochloride salt from ethanol/water mixtures.

- Liquid-Liquid Extraction: Removes unreacted reagents after acylation .

How to analyze reaction mechanisms for ring-opening or cyclization involving this diazepane?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.